

# Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives

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Compound of Interest

1,5-Naphthyridine-4-carboxylic acid

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# For Researchers, Scientists, and Drug Development Professionals

Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, make them privileged scaffolds in drug discovery.[1][2] The Friedländer synthesis is a classical and versatile method for the construction of the quinoline and, by extension, the naphthyridine ring system. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group, typically catalyzed by an acid or a base.[3] [4]

Recent advancements in the Friedländer synthesis have focused on developing more environmentally benign and efficient protocols. These include the use of green solvents like water, ionic liquids, solvent-free conditions, and microwave-assisted synthesis to improve yields, reduce reaction times, and simplify work-up procedures.[5][6]

# **Applications in Drug Development**

Naphthyridine derivatives have shown promise in targeting a variety of diseases. For instance, certain derivatives have been identified as potential inhibitors of the human serotonin



transporter (hSERT), suggesting their utility in treating depression.[5][7] Others have exhibited potent activity against various cancer cell lines and have been investigated as inhibitors of signaling pathways such as WNT, AKT/mTOR, ERK, and JNK.[8] The 1,8-naphthyridine core is present in several approved drugs, including the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[5]

# **Quantitative Data Summary**

The following tables summarize the reaction conditions and yields for the Friedländer synthesis of various 1,8-naphthyridine derivatives under different catalytic systems.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water[7]

Entry	Catalyst (mol %)	Temperature (°C)	Time (h)	Yield (%)
1	1	50	6	98
2	2	50	6	98
3	1	Room Temp.	12	85
4	2	Room Temp.	12	85
5	None	50	24	No Reaction

Reaction Conditions: 2-aminonicotinal dehyde (0.5 mmol) and acetone (0.5 mmol) in  $H_2O$  (1 mL).

Table 2: CeCl<sub>3</sub>·7H<sub>2</sub>O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines[9]



R¹	R²	Time (min)	Yield (%)
CF <sub>3</sub>	COOC₂H₅	5.5	94
CH₃	COOC₂H₅	4.0	96
C <sub>6</sub> H <sub>5</sub>	COOC₂H₅	4.5	92
CH₃	COCH₃	3.0	95
C <sub>6</sub> H <sub>5</sub>	COC <sub>6</sub> H₅	3.5	93

Reaction Conditions: Equimolar mixture of 2-aminonicotinal dehyde, an active methylene compound, and CeCl<sub>3</sub>·7H<sub>2</sub>O ground in a mortar and pestle at room temperature.

Table 3: DABCO Catalyzed Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines

Entry	R	R'	Power (W)	Time (min)	Yield (%)
3a	Н	C <sub>6</sub> H <sub>5</sub>	450	2.5	86
3b	Н	4-CH3-C6H4	450	3.0	84
3c	Н	4-ОСНз-С <sub>6</sub> Н <sub>4</sub>	450	3.5	82
3d	Н	4-CI-C <sub>6</sub> H <sub>4</sub>	450	2.0	85
3e	Н	4-NO2-C6H4	450	2.5	78
3f	Н	2-Furyl	450	4.0	76
3g	Н	2-Thienyl	450	4.0	74

Reaction Conditions: 2-aminonicotinaldehyde (10 mmol), active methylene compound (10 mmol), and DABCO (10 mmol) irradiated in a microwave oven.

# **Experimental Protocols**

Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water using Choline Hydroxide (ChOH) as a



# Catalyst[5][8]

This protocol describes an environmentally friendly, one-step synthesis of 1,8-naphthyridines in water.

#### Materials:

- 2-aminonicotinaldehyde
- Acetone (or other active methylene compound)
- Choline hydroxide (ChOH) solution (45 wt % in H<sub>2</sub>O)
- · Deionized water
- Round-bottom flask
- Magnetic stirrer
- Water bath

#### Procedure:

- In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
- Add the active methylene compound (e.g., acetone, 0.5 mmol) to the solution.
- Add choline hydroxide (1 mol %) to the reaction mixture.
- Stir the mixture at 50 °C in a water bath for approximately 6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.



# Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl<sub>3</sub>·7H<sub>2</sub>O under Grinding Conditions[10]

This protocol offers a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines.

#### Materials:

- · 2-aminonicotinaldehyde
- Active methylene compound (e.g., ethyl trifluoroacetoacetate)
- Cerium(III) chloride heptahydrate (CeCl<sub>3</sub>·7H<sub>2</sub>O)
- Mortar and pestle
- · Silica gel for column chromatography
- Ethyl acetate and hexane (for elution)

#### Procedure:

- Place an equimolar mixture of 2-aminonicotinal dehyde (1 mmol), the active methylene compound (1 mmol), and CeCl<sub>3</sub>·7H<sub>2</sub>O (1 mmol) in a mortar.
- Grind the mixture with a pestle at room temperature for the time specified in Table 2 (typically 3-6 minutes).
- Monitor the reaction by TLC until the starting materials are consumed.
- After completion, add ethyl acetate to the reaction mixture and stir.
- Filter the mixture to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.



Purify the crude product by column chromatography on silica gel using a mixture of ethyl
acetate and hexane as the eluent.

# Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridines using DABCO[7]

This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent.

#### Materials:

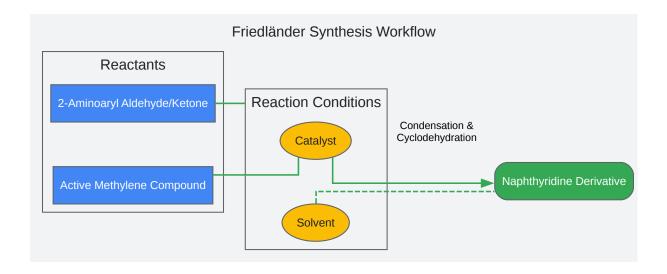
- · 2-aminonicotinaldehyde
- Carbonyl compound with an α-methylene group
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Microwave synthesizer
- Beaker
- Acetonitrile (for recrystallization)

#### Procedure:

- In a beaker, mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).
- Place the beaker in a microwave oven and irradiate at the power and for the duration specified in Table 3.
- After the reaction is complete, allow the mixture to cool to room temperature.
- A solid product will form.
- Filter the solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.



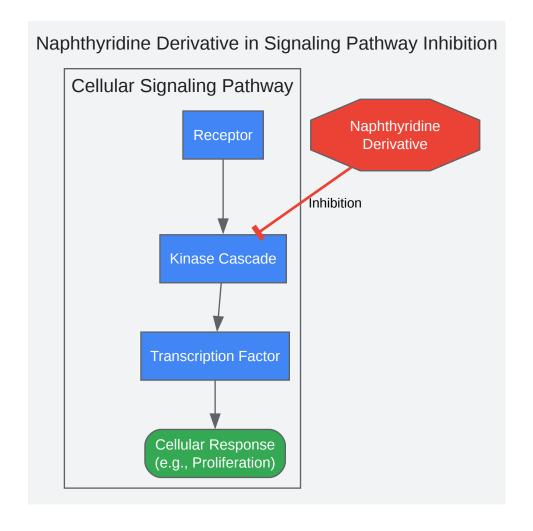
### **Visualizations**



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Caption: General workflow of the Friedländer synthesis.





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Caption: Inhibition of a signaling pathway by a naphthyridine derivative.

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